

# Predicted XlogP and other computed properties of 4-Cyclohexylbenzoic acid

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## Compound of Interest

Compound Name: 4-Cyclohexylbenzoic acid

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## An In-Depth Technical Guide to the Predicted Physicochemical Properties of **4-Cyclohexylbenzoic Acid**

This guide provides a detailed examination of the computationally predicted physicochemical properties of **4-Cyclohexylbenzoic acid**, with a primary focus on its lipophilicity (XlogP) and other key molecular descriptors relevant to pharmaceutical and materials science research. We will delve into the theoretical underpinnings of the predictive models, interpret the resulting data, and discuss the practical implications for drug development and molecular design.

## Introduction: The Imperative of In-Silico Prediction

In modern chemical and pharmaceutical research, the ability to predict the properties of a molecule before its synthesis is a cornerstone of efficient development. Computational, or *in silico*, methods provide rapid, cost-effective screening of virtual compounds, allowing researchers to prioritize candidates with the highest probability of success. **4-Cyclohexylbenzoic acid** ( $C_{13}H_{16}O_2$ ), a molecule featuring a blend of nonpolar (cyclohexyl, phenyl) and polar (carboxylic acid) moieties, presents an interesting case study for the application of these predictive models. Understanding its computed properties is crucial for anticipating its behavior in biological systems and material composites.

## Core Physicochemical Profile of **4-Cyclohexylbenzoic acid**

Computational analysis provides a wealth of data points that describe a molecule's likely behavior. The following table summarizes the key predicted properties for **4-Cyclohexylbenzoic acid**, primarily sourced from the PubChem database.[\[1\]](#)[\[2\]](#)

Property	Predicted Value	Computational Method
Molecular Weight	204.26 g/mol	PubChem 2.2
XLogP3	4.1	XLogP3 3.0
Hydrogen Bond Donor Count	1	Cactvs 3.4.8.24
Hydrogen Bond Acceptor Count	2	Cactvs 3.4.8.24
Rotatable Bond Count	2	Cactvs 3.4.8.24
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup>	Cactvs 3.4.8.24
Exact Mass	204.115029749 Da	PubChem 2.2
Complexity	211	Cactvs 3.4.8.24
Heavy Atom Count	15	PubChem

## Deconstructing the Predictions: A Look at the Core Algorithms

To trust and effectively utilize computed data, it is essential to understand the methodologies used to generate it. Here, we explore the causality and logic behind two of the most influential predicted properties: XlogP and TPSA.

### XLogP3: A Knowledge-Guided Approach to Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). The XLogP3 algorithm is a sophisticated atom-additive method for predicting this value.[\[3\]](#)[\[4\]](#)

Unlike simpler fragment-based methods, XLogP3 operates on a more refined principle:

- Reference-Based Prediction: For a query molecule, the algorithm first identifies the compound with the highest structural similarity within its vast training set of over 8,000 molecules with experimentally determined logP values.[3][5] This known logP value serves as a highly accurate starting point.
- Additive Correction: The algorithm then calculates the difference in logP between the query molecule and the reference compound using an additive model.[5][6] This model is built on 87 distinct atom/group types and incorporates correction factors for intramolecular interactions, such as internal hydrogen bonds.[3][4]

This "knowledge-guided" approach allows XLogP3 to achieve a high degree of accuracy, with average unsigned errors often falling between 0.24 and 0.51 units.[3][5] For **4-Cyclohexylbenzoic acid**, the predicted XlogP of 4.1 indicates significant lipophilicity. This is logically consistent with its structure, which is dominated by the nonpolar cyclohexyl and phenyl rings.

## Topological Polar Surface Area (TPSA): Quantifying Polarity for Permeability Prediction

The Topological Polar Surface Area (TPSA) is a molecular descriptor that correlates strongly with the passive transport of molecules across biological membranes, such as intestinal absorption and blood-brain barrier penetration.[7][8] TPSA is defined as the surface area sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.[8]

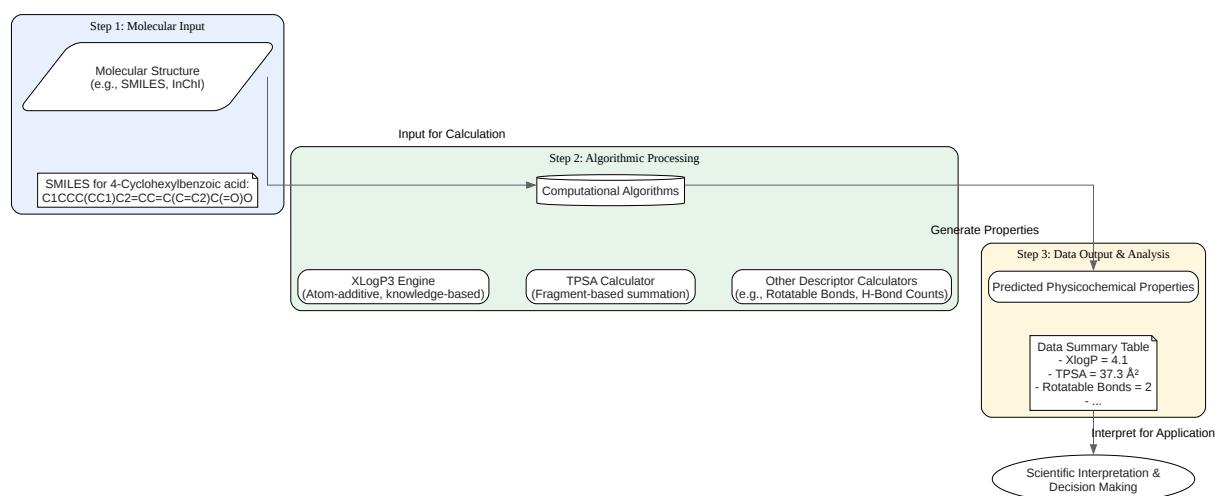
The key advantage of the TPSA calculation method is its computational efficiency, which bypasses the need for 3D conformational analysis.[9][10] The workflow is as follows:

- Fragment Identification: The molecule's 2D structure (topology), often represented by a SMILES string, is analyzed to identify all polar fragments.[11]
- Summation of Contributions: The algorithm sums the tabulated, empirically derived surface area contributions of each identified polar fragment.[8][10][11] This approach is orders of magnitude faster than calculating the surface from a 3D geometry.[9]

For **4-Cyclohexylbenzoic acid**, the TPSA is derived entirely from the carboxylic acid group (-COOH). Its predicted TPSA of  $37.3 \text{ \AA}^2$  is a significant value for researchers.

## Workflow for In-Silico Property Prediction

The following diagram illustrates the generalized workflow for computing molecular properties from a structural input. This self-validating system begins with a defined molecular structure and proceeds through validated algorithms to produce a rich dataset for scientific evaluation.

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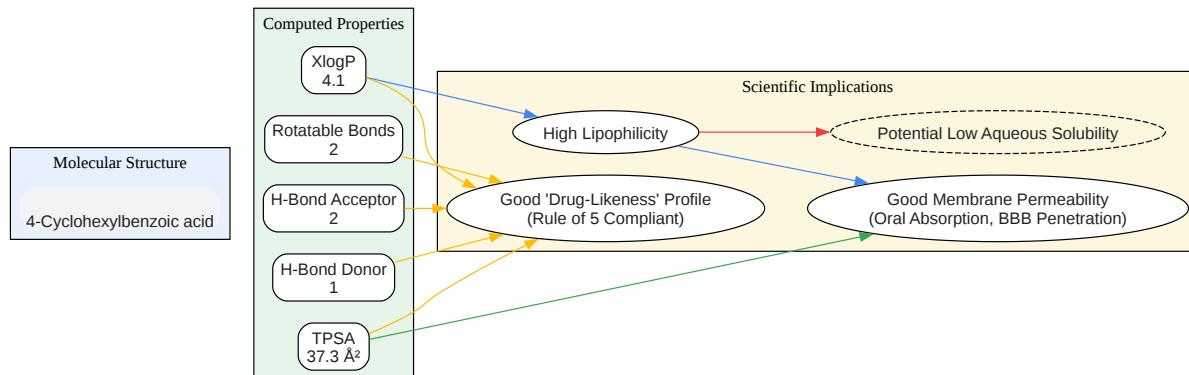
Caption: Generalized workflow for the in-silico prediction of molecular properties.

# Practical Implications for Research and Drug Development

The computed properties of **4-Cyclohexylbenzoic acid** provide actionable insights for scientists.

- High Lipophilicity ( $X\log P = 4.1$ ): This value suggests that the molecule will readily partition into lipid environments. In a drug development context, this implies a high potential for membrane permeability and absorption. However, very high lipophilicity can sometimes lead to poor aqueous solubility, metabolic instability, and non-specific binding.
- Low Polar Surface Area ( $TPSA = 37.3 \text{ \AA}^2$ ): A TPSA value below  $60 \text{ \AA}^2$  is often associated with good penetration of the blood-brain barrier (BBB). While not a guarantee, the low TPSA of this molecule suggests it should be considered a candidate for CNS-acting agents. Furthermore, TPSA values under  $140 \text{ \AA}^2$  are generally correlated with good oral bioavailability.<sup>[7]</sup>
- Low Rotatable Bond Count (2): With only two rotatable bonds (C-C between the rings and C-C to the carboxyl group), the molecule has relatively low conformational flexibility. This can be advantageous in drug design, as a more rigid molecule often has higher binding affinity for its target, albeit potentially making it harder to find an optimal binding pose.
- Hydrogen Bonding (1 Donor, 2 Acceptors): These values are well within the parameters of Lipinski's "Rule of Five," a widely used guideline for assessing drug-likeness.<sup>[12]</sup> The presence of both a donor and acceptors allows for specific polar interactions with biological targets.

The diagram below synthesizes the relationship between the molecule's structure, its key computed properties, and their implications in a research context.



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Caption: Structure-property relationships for **4-Cyclohexylbenzoic acid**.

## Conclusion

The in-silico profile of **4-Cyclohexylbenzoic acid**, anchored by a predicted XlogP of 4.1 and a TPSA of 37.3 Å<sup>2</sup>, characterizes it as a highly lipophilic molecule with a high probability of passive diffusion across biological membranes. These computationally derived insights are invaluable for guiding experimental design, saving significant resources by allowing researchers to anticipate a compound's ADME properties and potential as a drug candidate or functional material. The trustworthiness of these predictions stems from the robust, knowledge-based algorithms like XLogP3 and the empirically validated TPSA methodology, which form an essential part of the modern scientist's toolkit.

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